Molecular Conformational Rigidity: Significantly Higher Ring-Puckering Barrier than Octafluorocyclopentene
The ring-puckering potential, a measure of the energy required to deform the cyclopentene ring from planarity, was determined using Fourier transform microwave spectroscopy. 1H,2H-Hexafluorocyclopentene exhibits a calculated ring-puckering barrier height of 367 wavenumbers (wn). This is 65% higher than the barrier of 222 wn for octafluorocyclopentene and 21% higher than the 302 wn barrier for 1H-heptafluorocyclopentene [1].
| Evidence Dimension | Ring-puckering barrier height (conformational rigidity) |
|---|---|
| Target Compound Data | 367 wn |
| Comparator Or Baseline | Octafluorocyclopentene (C5F8): 222 wn; 1H-Heptafluorocyclopentene (C5HF7): 302 wn |
| Quantified Difference | 145 wn higher (65% increase) vs. C5F8; 65 wn higher (21% increase) vs. C5HF7 |
| Conditions | Spectra measured between 8 GHz and 16 GHz; quantum chemical calculations |
Why This Matters
A higher ring-puckering barrier translates to a more rigid, planar molecular geometry, which is a critical parameter for controlling π-conjugation and achieving specific photophysical properties in OLED and photochromic materials.
- [1] 70th International Symposium on Molecular Spectroscopy, June 2015. Ring Puckering Potentials of Three Fluorinated Cyclopentenes: C5F8, C5HF7, and C5H2F6. View Source
